4-Bromo-6-(3,4-dichlorophenyl)pyrimidine
Overview
Description
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H5BrCl2N2 and its molecular weight is 303.97 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme involved in the regulation of cell growth and proliferation. It plays a crucial role in the development and progression of many types of cancer .
Mode of Action
This compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by EGFR-TK, leading to a decrease in cell proliferation and growth . The compound’s interaction with EGFR-TK results in significant inhibitory activities .
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The disruption of these pathways leads to a decrease in cancer cell growth and proliferation .
Pharmacokinetics
The compound’s ability to inhibit egfr-tk suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is a decrease in cancer cell growth and proliferation . This is achieved through the inhibition of EGFR-TK and the disruption of the biochemical pathways it regulates .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound’s interaction with these enzymes can lead to inhibition or activation, depending on the specific context of the reaction. Additionally, this compound has shown potential in modulating the activity of proteins involved in inflammatory responses, making it a candidate for anti-inflammatory therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Furthermore, this compound can modulate metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. For example, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have indicated that this compound can be actively transported into cells via membrane transporters, and its distribution is influenced by binding to intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, its presence in the cytoplasm allows it to modulate cytoplasmic signaling pathways and metabolic processes .
Properties
IUPAC Name |
4-bromo-6-(3,4-dichlorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-2-7(12)8(13)3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJRZHJDHAITSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.